

Epertinib Hydrochloride: A Technical Guide to Target Profile and Selectivity

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Compound of Interest

Compound Name: *Epertinib hydrochloride*

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Introduction

Epertinib hydrochloride (S-222611) is a potent, orally active, and reversible small molecule inhibitor targeting multiple members of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases (RTKs).[1] Dysregulation of signaling pathways driven by the HER family, particularly EGFR (HER1) and HER2, is a well-established driver of tumorigenesis and progression in various solid tumors. Epertinib was developed as a dual inhibitor of EGFR and HER2, with additional activity against HER4, positioning it as a therapeutic candidate for cancers characterized by the overexpression or aberrant activity of these receptors.[1] This technical guide provides a comprehensive overview of the target profile and selectivity of **epertinib hydrochloride**, incorporating available preclinical data, and outlining the key experimental methodologies used for its characterization.

Target Profile and Potency

Epertinib exhibits potent inhibitory activity against EGFR, HER2, and HER4. The in vitro half-maximal inhibitory concentrations (IC50) demonstrate its nanomolar potency against these primary targets.

Table 1: In Vitro Kinase Inhibition Profile of Epertinib

Target	IC50 (nM)
EGFR (HER1)	1.48[2]
HER2	7.15[2]
HER4	2.49[2]

In cellular assays, epertinib effectively inhibits the phosphorylation of its target kinases, a crucial step in the activation of downstream signaling pathways.

Table 2: Cellular Phosphorylation Inhibition by Epertinib

Cell Line	Target	IC50 (nM)
NCI-N87	EGFR Phosphorylation	4.5[2]
NCI-N87	HER2 Phosphorylation	1.6[2]

Cellular Activity

The inhibitory activity of epertinib on its target kinases translates to potent anti-proliferative effects in cancer cell lines that are dependent on EGFR and/or HER2 signaling.

Table 3: Anti-proliferative Activity of Epertinib in Cancer Cell Lines

Cell Line	Cancer Type	Key Molecular Feature	IC50 (nM)
NCI-N87	Gastric Carcinoma	HER2 Amplified	8.3 ± 2.6[2]
BT-474	Breast Ductal Carcinoma	HER2 Amplified	9.9 ± 0.8[2]
SK-BR-3	Breast Adenocarcinoma	HER2 Amplified	14.0 ± 3.6[2]
MDA-MB-361	Breast Carcinoma	HER2 Amplified	26.5[2]
MDA-MB-453	Breast Carcinoma	HER2 Amplified	48.6 ± 3.1[2]
Calu-3	Lung Adenocarcinoma	HER2 Amplified	241.5 ± 29.2[2]

In Vivo Antitumor Activity

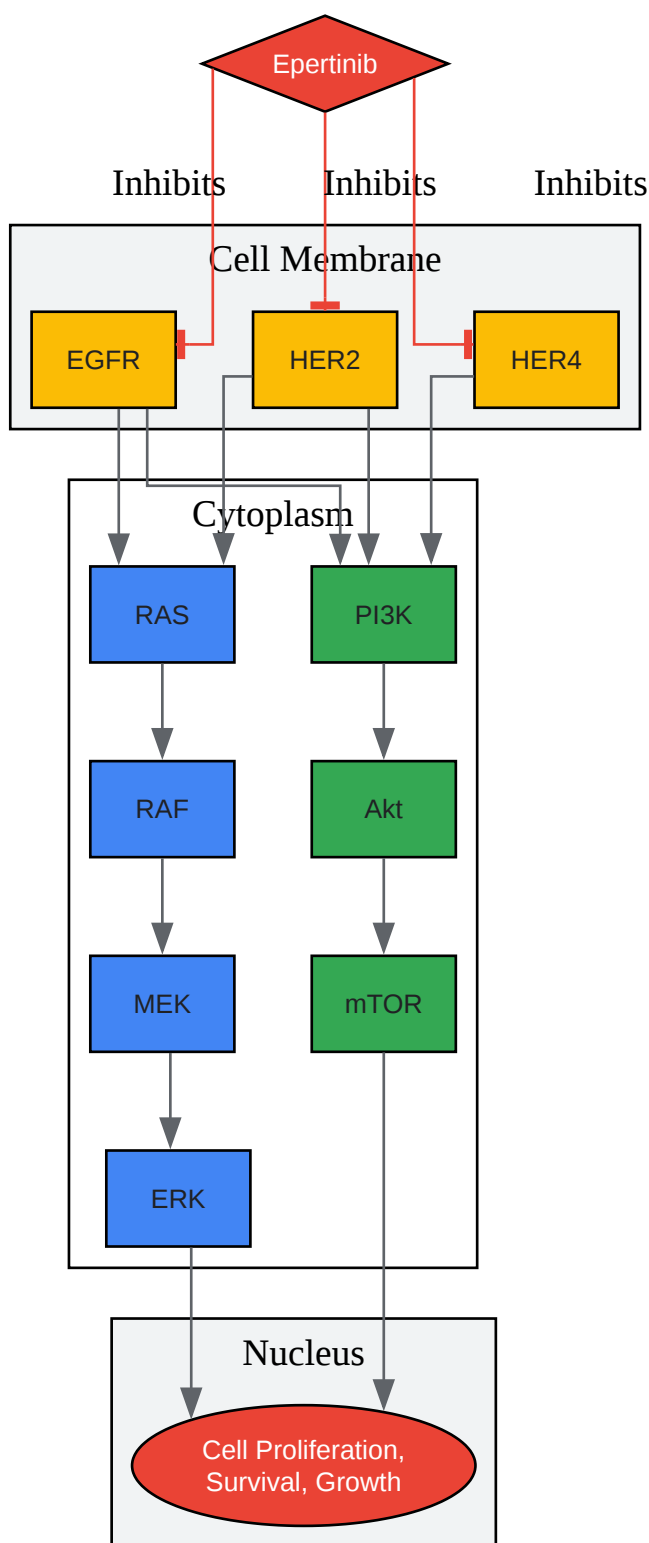
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of epertinib in inhibiting tumor growth. Notably, epertinib has shown superior potency compared to the dual EGFR/HER2 inhibitor lapatinib in these models.[1] Furthermore, studies have indicated that epertinib can penetrate the central nervous system and shows activity in brain metastasis models.[1]

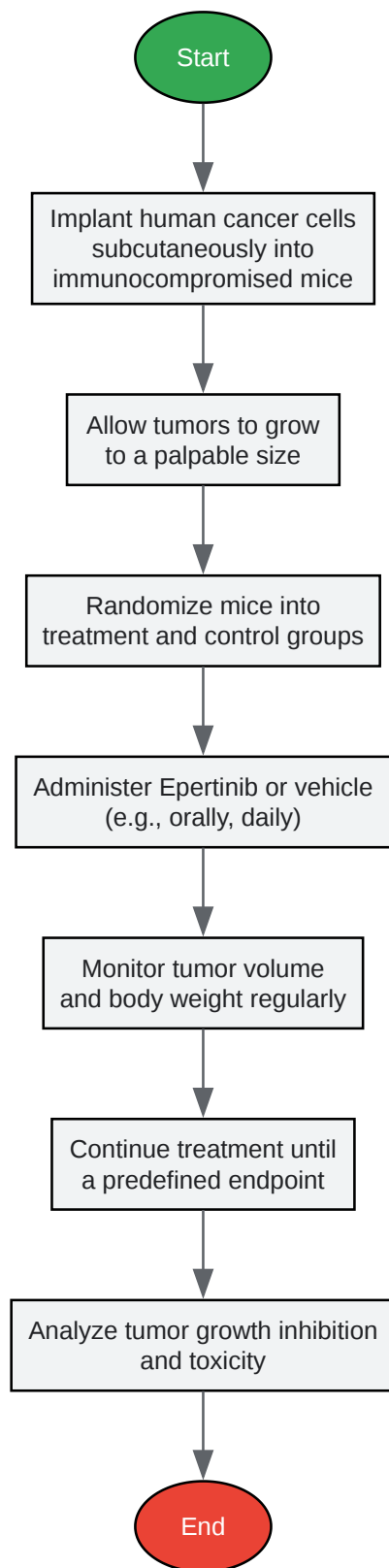
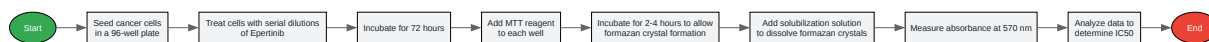
Kinase Selectivity

While epertinib potently inhibits EGFR, HER2, and HER4, a comprehensive, publicly available kinome-wide selectivity profile is not readily available. Such a profile would provide a broader understanding of its off-target activities and potential for polypharmacology. The selectivity of a kinase inhibitor is a critical factor in its therapeutic index, influencing both efficacy and potential side effects.

Signaling Pathways

Epertinib exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by EGFR, HER2, and HER4. These pathways are crucial for cell proliferation, survival, and differentiation. The primary signaling axes affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.





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